4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile
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Overview
Description
4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile is a compound that features a pyrazole ring substituted with an amino group and a picolinonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile typically involves the reaction of 3-amino-1H-pyrazole with a suitable picolinonitrile derivative under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as acetonitrile . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for biological receptors and enzymes.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: A related compound with similar structural features but different functional groups.
4-Amino-1H-pyrazole: Another similar compound with an amino group at a different position on the pyrazole ring.
Uniqueness
4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile is unique due to its combination of a pyrazole ring with an amino group and a picolinonitrile moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C10H9N5 |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
4-[(3-aminopyrazol-1-yl)methyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H9N5/c11-6-9-5-8(1-3-13-9)7-15-4-2-10(12)14-15/h1-5H,7H2,(H2,12,14) |
InChI Key |
NBJIDQKRNAXIRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CN2C=CC(=N2)N)C#N |
Origin of Product |
United States |
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